molecular formula C9H10O2 B030941 2,5-Dimethylbenzoic acid CAS No. 610-72-0

2,5-Dimethylbenzoic acid

Cat. No. B030941
CAS RN: 610-72-0
M. Wt: 150.17 g/mol
InChI Key: XZRHNAFEYMSXRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of dimethylbenzoic acid, such as 2-amino-4,5-dimethylbenzoic acid, involves multiple steps including condensation, cyclization, and oxidation processes. The synthesis can start from dimethyl aniline, undergoing condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated sulfuric acid and then oxidation in an alkaline hydrogen peroxide solution (Cheng Lin, 2013).

Molecular Structure Analysis

The molecular structure of dimethylbenzoic acid derivatives, such as 3,5-dimethylbenzoic acid, has been determined accurately by X-ray crystallography. These studies reveal that the carbon skeleton of the benzene ring in these molecules tends to maintain C2v symmetry, with the aromatic C-C bond distances being nearly equivalent. However, internal ring angles can deviate slightly due to the influence of the methyl substituents (M. Colapietro et al., 1984).

Chemical Reactions and Properties

Dimethylbenzoic acid derivatives can undergo various chemical reactions, including the formation of charge transfer complexes, as seen in studies involving 5,6-dimethylbenzimidazole and chloranilic acid. These reactions are influenced by the presence of dimethyl groups and can be analyzed through spectrophotometry, providing insights into the compounds' chemical behavior and properties (Neelam Singh et al., 2016).

Physical Properties Analysis

The synthesis and structural characterization of compounds like 2,4,6-trinitro-3,5-dimethylbenzoic acid provide insights into the physical properties of dimethylbenzoic acid derivatives. These compounds exhibit unique crystal structures and intermolecular interactions, which are crucial for understanding their physical behavior and potential applications (Wei-Fa Yu et al., 2007).

Scientific Research Applications

Synthesis and Characterization

  • 2,5-Dimethylbenzoic acid has been utilized in the synthesis of various chemical compounds. For example, Cheng Lin (2013) synthesized 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline through a series of reactions, demonstrating the compound's utility in chemical synthesis and characterization (Cheng Lin, 2013).

Ionization and Conductance Studies

  • The conductance and thermodynamic properties of aqueous solutions of dimethylbenzoic acids, including 2,5-dimethylbenzoic acid, have been thoroughly investigated. Studies by L. Strong et al. (1981) explored how these compounds behave at varying temperatures, providing insights into their ionization characteristics (L. Strong, D. J. Blubaugh, Christopher R. Cavalli, 1981).

Molecular Structure Analysis

  • Research has been conducted to understand the molecular structure of dimethylbenzoic acid derivatives. I. Císařová et al. (2000) determined the structure of 2,3-dimethylbenzoic acid using X-ray diffraction and ab initio calculations, revealing insights into the conformational aspects of these molecules (I. Císařová, J. Podlaha, S. Böhm, O. Exner, 2000).

Preparation and Characterization of Derivatives

  • The preparation and characterization of derivatives of dimethylbenzoic acids have been explored in various studies. Zheng Su (2003) described the preparation of 3,5-Dimethylbenzamide, an intermediate derivative of 3,5-Dimethylbenzoic acid, showcasing its potential applications in further chemical synthesis (Zheng Su, 2003).

Conformation Studies

  • The conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, including dimethylbenzoic acid derivatives, was studied by M. Gliński et al. (2008). This research provides insights into the steric strains and molecular interactions of these compounds (M. Gliński, Ewa Wilczkowska, Izabela D. Madura, J. Zachara, 2008).

Antineoplastic Agent Synthesis

  • Dimethylbenzoic acid derivatives have been used in the synthesis of potential antineoplastic agents. R. F. Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones, demonstrating the role of these compounds in medicinal chemistry (R. F. Koebel, L. Needham, C. Blanton, 1975).

Safety And Hazards

2,5-Dimethylbenzoic acid is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water .

Future Directions

The work on 2,5-Dimethylbenzoic acid makes a key functionalized paraquat macrocycle more accessible, facilitating the development of novel redox-responsive systems . This could open up new avenues for research and applications in the field of organic chemistry.

properties

IUPAC Name

2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRHNAFEYMSXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060591
Record name Benzoic acid, 2,5-dimethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzoic acid

CAS RN

610-72-0
Record name 2,5-Dimethylbenzoic acid
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Record name 2,5-Dimethylbenzoic acid
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Record name Benzoic acid, 2,5-dimethyl-
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Record name Benzoic acid, 2,5-dimethyl-
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Record name 2,5-dimethylbenzoic acid
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Record name 2,5-DIMETHYL-BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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